molecular formula C13H6Br2Cl2N2 B13687544 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

Katalognummer: B13687544
Molekulargewicht: 420.9 g/mol
InChI-Schlüssel: WEOQDNUTRAKPOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine can be achieved through several methods. One notable method involves the use of microwave irradiation. In this method, 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone are reacted in the presence of a base such as sodium bicarbonate or potassium carbonate in a polar solvent like methanol or ethanol under reflux conditions for 4-6 hours . The reaction mixture is then subjected to microwave irradiation at 150°C for 10 minutes, followed by cooling, dilution, and extraction to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical reaction conditions involve the use of polar solvents, elevated temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for functionalization, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C13H6Br2Cl2N2

Molekulargewicht

420.9 g/mol

IUPAC-Name

6,8-dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H6Br2Cl2N2/c14-8-4-9(15)13-18-12(6-19(13)5-8)7-1-2-10(16)11(17)3-7/h1-6H

InChI-Schlüssel

WEOQDNUTRAKPOI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CN3C=C(C=C(C3=N2)Br)Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.